2-(4-fluorophenyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-4-one
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Overview
Description
2-(4-fluorophenyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-4-one is a heterocyclic compound that belongs to the class of pyrazolo[1,5-a][1,4]diazepines. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties. The presence of the fluorophenyl group and the diazepine ring system contributes to its unique chemical behavior and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-4-one can be achieved through various synthetic routes. One common method involves the condensation of benzodiazepines with mono-anion of tosylmethyl isocyanide or ethyl isocyanoacetate under mild conditions . This one-pot condensation reaction leads to the formation of imidazobenzodiazepine intermediates, which can be further cyclized to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve scalable methods such as the use of isocyanide reagents in satisfactory yields . The process can be optimized to reduce the number of synthetic steps and improve the overall yield. The use of continuous flow chemistry platforms can also enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The fluorophenyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperature and pH conditions to ensure high yields and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the compound.
Scientific Research Applications
2-(4-fluorophenyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-4-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-4-one involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors, modulating their activity and leading to various pharmacological effects . The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazolo[1,5-a][1,4]diazepines and their derivatives, such as:
- Midazolam
- Alprazolam
- Triazolam
Uniqueness
2-(4-fluorophenyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-4-one is unique due to the presence of the fluorophenyl group, which can enhance its pharmacological properties and selectivity
Properties
Molecular Formula |
C13H12FN3O |
---|---|
Molecular Weight |
245.25 g/mol |
IUPAC Name |
2-(4-fluorophenyl)-5,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepin-4-one |
InChI |
InChI=1S/C13H12FN3O/c14-10-4-2-9(3-5-10)11-8-12-13(18)15-6-1-7-17(12)16-11/h2-5,8H,1,6-7H2,(H,15,18) |
InChI Key |
NLTDWRJVVCBKMI-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(=O)C2=CC(=NN2C1)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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